3-(2-Pyridyldithio)propanoic acid hydrazide
Overview
Description
3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .
Synthesis Analysis
The synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis
The molecular structure of 3-(2-Pyridyldithio)propanoic Acid Hydrazide is represented by the formula C8 H11 N3 O S2 .Chemical Reactions Analysis
The chemical reactions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis
3-(2-Pyridyldithio)propanoic Acid Hydrazide is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .Scientific Research Applications
Catalysis and Material Science
In Situ Scanning Tunneling Microscopy Study : Research demonstrated that self-assembled monolayers of 3-(2-Pyridyldithio)propanoic acid hydrazide on Au(111) surfaces were uniformly adsorbed without phase separation, indicating potential applications in nanotechnology and surface chemistry (Taira et al., 2013).
Medicinal Chemistry
Antimalarial and Antileukemic Agents : Studies on complexes formed by reaction with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) showed enhanced antileukemic properties compared to their antimalarial activity. This suggests potential applications in developing treatments for leukemia (Scovill et al., 1982).
Anticancer Properties : Several compounds synthesized from 3-(2-Pyridyldithio)propanoic acid hydrazide derivatives have demonstrated significant anticancer activity against various carcinoma cell lines, highlighting its utility in cancer research and potential therapeutic applications (Ramadan et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITXODYAMWZEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151150 | |
Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yldisulfanyl)propanehydrazide | |
CAS RN |
115616-51-8 | |
Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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